![molecular formula C14H15NOS B2947585 2,3-dimethyl-1-[3-(methylsulfanyl)phenyl]-4(1H)-pyridinone CAS No. 861210-59-5](/img/structure/B2947585.png)
2,3-dimethyl-1-[3-(methylsulfanyl)phenyl]-4(1H)-pyridinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2,3-dimethyl-1-[3-(methylsulfanyl)phenyl]-4(1H)-pyridinone” is a chemical compound . It is commercially available .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2,3-dimethyl-1-[3-(methylsulfanyl)phenyl]-4(1H)-pyridinone” such as its melting point, boiling point, and density can be found in chemical databases .Scientific Research Applications
- Biomolecule-Ligand Complex Studies Techniques like molecular docking and molecular dynamics simulations benefit from DMMP as a ligand probe in these studies.
- Free Energy Calculations DMMP contributes to free energy calculations, allowing researchers to assess thermodynamic stability and predict binding affinities. Methods like molecular mechanics force fields and quantum mechanical calculations incorporate DMMP data.
- Structure-Based Drug Design (SBDD) DMMP assists in identifying potential drug candidates by providing insights into binding sites, hydrogen bonding, and hydrophobic interactions. Researchers use this information to optimize drug molecules.
- Refinement of X-Ray Crystal Complexes DMMP can be co-crystallized with a protein of interest, serving as a ligand. Its presence helps improve electron density maps, leading to more accurate structural models and better refinement of the complex.
- DMMP is included in the ATB, allowing researchers to generate reliable topologies and force field parameters for simulations involving this compound. This resource aids in molecular dynamics simulations and other computational studies .
- Chemical Synthesis and Medicinal Chemistry Medicinal chemists explore modifications of DMMP to create analogs with improved properties (e.g., enhanced binding affinity, reduced toxicity, or better pharmacokinetics). These analogs may serve as potential drug candidates.
Automated Topology Builder (ATB) Database
properties
IUPAC Name |
2,3-dimethyl-1-(3-methylsulfanylphenyl)pyridin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NOS/c1-10-11(2)15(8-7-14(10)16)12-5-4-6-13(9-12)17-3/h4-9H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASFWFWFCFCPZQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C=CC1=O)C2=CC(=CC=C2)SC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>36.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666176 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2,3-dimethyl-1-[3-(methylsulfanyl)phenyl]-4(1H)-pyridinone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.